(S)-N-(2-(Diphenylphosphanyl)-1-phenylethyl)-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
(S)-N-(2-(Diphenylphosphanyl)-1-phenylethyl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that features both phosphanyl and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-(Diphenylphosphanyl)-1-phenylethyl)-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the phosphanyl group through a reaction between diphenylphosphine and a suitable electrophile. The trifluoromethyl groups are introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2-(Diphenylphosphanyl)-1-phenylethyl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phosphanyl group results in phosphine oxides, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
(S)-N-(2-(Diphenylphosphanyl)-1-phenylethyl)-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the synthesis of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-N-(2-(Diphenylphosphanyl)-1-phenylethyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with molecular targets through its phosphanyl and trifluoromethyl groups. These functional groups can form bonds with metal ions, facilitating the formation of metal complexes. The trifluoromethyl groups can also enhance the compound’s stability and reactivity in various chemical environments .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphanyl)ferrocene: A widely used ligand in coordination chemistry.
Trifluoromethyl-substituted benzamides: Compounds with similar trifluoromethyl groups but different core structures.
Uniqueness
(S)-N-(2-(Diphenylphosphanyl)-1-phenylethyl)-3,5-bis(trifluoromethyl)benzamide is unique due to the combination of its phosphanyl and trifluoromethyl groups, which provide distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in specialized applications in chemistry and materials science .
Properties
IUPAC Name |
N-[(1S)-2-diphenylphosphanyl-1-phenylethyl]-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22F6NOP/c30-28(31,32)22-16-21(17-23(18-22)29(33,34)35)27(37)36-26(20-10-4-1-5-11-20)19-38(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-18,26H,19H2,(H,36,37)/t26-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZHBYWMGGPRFC-AREMUKBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22F6NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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